molecular formula C16H11BrN2O3 B2817127 3-(2-Bromobenzamido)benzofuran-2-carboxamide CAS No. 898373-24-5

3-(2-Bromobenzamido)benzofuran-2-carboxamide

Cat. No. B2817127
M. Wt: 359.179
InChI Key: UJRDONRGKBVQSO-UHFFFAOYSA-N
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Description

“3-(2-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is ubiquitous in nature and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It has been found in many drugs due to its versatility and unique physicochemical properties .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process allows for the creation of a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .


Molecular Structure Analysis

The molecular formula of “3-Aminobenzofuran-2-carboxamide” is C9H8N2O2 . It has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Aminobenzofuran-2-carboxamide” include a molecular formula of C9H8N2O2, an average mass of 176.172 Da, and a monoisotopic mass of 176.058578 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • A diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides, including compounds similar to 3-(2-Bromobenzamido)benzofuran-2-carboxamide, was developed using a two-step process involving the Ugi four-component reaction (Han, Wu, & Dai, 2014).
  • Research on the regioselective synthesis of benzofuran-2-carboxamides provided novel methodologies for creating diverse benzofuran derivatives (Xia & Lee, 2014).

Biological and Medicinal Significance

  • New benzofuran carboxamide derivatives were synthesized and evaluated for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).
  • A microwave-assisted approach was used to synthesize benzofuran-2-carboxamide derivatives with notable anti-inflammatory, analgesic, and antipyretic properties (Xie et al., 2014).
  • Cholinesterase inhibitory activity was observed in a series of benzofuran-2-carboxamide derivatives, potentially beneficial for neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Anticancer Research

  • Benzofuran-2-carboxamides were investigated for their antiproliferative effects on tumor cell lines, with some derivatives showing selective cytotoxicity and mechanisms of inducing cell death (Hranjec et al., 2013).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran derivatives make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRDONRGKBVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromobenzamido)benzofuran-2-carboxamide

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